molecular formula C17H20N4O2 B2539925 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034430-44-7

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2539925
CAS No.: 2034430-44-7
M. Wt: 312.373
InChI Key: ALKYEORRUNJAHQ-UHFFFAOYSA-N
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Description

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Introduction of the Phenyloxane Group: The phenyloxane group can be introduced via nucleophilic substitution reactions, where a phenyl group is attached to an oxane ring.

    Coupling with Triazole: The final step involves coupling the azetidine-phenyloxane intermediate with a triazole ring. This can be achieved through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-imidazole
  • N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole stands out due to its unique combination of a triazole ring with an azetidine moiety and a phenyloxane group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(20-12-15(13-20)21-9-8-18-19-21)17(6-10-23-11-7-17)14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYEORRUNJAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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